5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a thiophen-2-yl group at position 2 and a 3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-ylmethyl moiety at position 3. The thiophene moiety contributes to electronic delocalization and could modulate binding affinity in biological systems . Such heterocyclic hybrids are often explored for antimicrobial, anticancer, and antiviral activities due to their structural diversity and ability to interact with biomolecular targets .
Properties
IUPAC Name |
5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13(2)29-15-7-5-14(6-8-15)20-23-19(30-25-20)11-26-21(28)17-10-16(18-4-3-9-31-18)24-27(17)12-22-26/h3-10,12-13H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZENIRJPSISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 1,2,4-oxadiazole and pyrazolo[1,5-d][1,2,4]triazine derivatives. These intermediates are then coupled under specific reaction conditions, such as the presence of catalysts, solvents, and controlled temperatures, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
“5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-d][1,2,4]triazin derivatives. The specific compound under discussion has shown promising results in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of key signaling pathways involved in cell growth and apoptosis. Research indicates that similar compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines .
Antimicrobial Properties
The incorporation of oxadiazole and thiophene moieties into the structure enhances its antimicrobial activity. Compounds with similar frameworks have been reported to exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .
Anti-inflammatory Effects
Compounds containing the pyrazolo[1,5-d][1,2,4]triazin scaffold have also been studied for their anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation .
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable candidates for applications in organic electronics. The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to facilitate charge transport and enhance device efficiency .
Photovoltaic Applications
Research has indicated that incorporating such heterocyclic compounds into photovoltaic materials can improve light absorption and charge mobility. This can lead to enhanced performance in solar energy conversion technologies .
Pesticidal Activity
The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Similar derivatives have been shown to possess herbicidal activity against various weed species by inhibiting key metabolic pathways within plants . This could provide an environmentally friendly alternative to conventional agrochemicals.
Plant Growth Regulators
There is potential for this compound to function as a plant growth regulator, influencing processes such as seed germination and root development. Research into related compounds suggests they may enhance plant resilience against environmental stressors .
Mechanism of Action
The mechanism of action of “5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo-Triazinone Derivatives Example 76 (): 2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Differences: Replaces the oxadiazole ring with a chromen-4-one system and introduces a morpholinomethyl-thiophene group. The morpholine substituent enhances solubility compared to the propan-2-yloxy group in the target compound .
1,2,4-Triazole Derivatives
- Key Differences: Replaces the pyrazolo-triazinone core with a triazole-thioacetohydrazide scaffold. The thiophen-2-ylmethyl group is structurally analogous but lacks the oxadiazole ring.
- Biological Relevance : Exhibited antimicrobial activity due to the thioether linkage and triazole-thiophene synergy .
Oxadiazole-Containing Analogues
- Key Differences: Utilizes a bis-oxadiazole framework instead of a pyrazolo-triazinone system.
- Biological Relevance: Showed antinociceptive and plant growth regulatory activities .
Comparative Analysis Table
Key Findings
- Bioactivity : The target compound’s oxadiazole and thiophene groups may synergize for dual kinase and antimicrobial activity, whereas morpholine-containing analogues (e.g., Example 76) prioritize solubility for intracellular targets .
- Synthetic Complexity: The pyrazolo-triazinone core requires multi-step synthesis, similar to chromen-4-one derivatives in , but offers greater rigidity compared to flexible triazole-thioacetohydrazides .
- Solubility vs. Permeability : The propan-2-yloxy group in the target compound likely improves blood-brain barrier penetration compared to polar morpholine or thioacetohydrazide derivatives .
Research Implications
The structural uniqueness of 5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one positions it as a candidate for targeting hydrophobic binding pockets in enzymes or receptors. Comparative studies with morpholine-substituted analogues () could optimize solubility without sacrificing activity.
Biological Activity
The compound 5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,2,4-oxadiazole ring and a pyrazolo[1,5-d][1,2,4]triazin moiety. These structural features are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities of compounds containing 1,2,4-oxadiazole and pyrazole derivatives. The following sections detail specific activities observed in vitro and in vivo.
Anticancer Activity
Research has demonstrated that compounds with oxadiazole and pyrazole structures exhibit significant anticancer properties. For example:
- In vitro studies showed that derivatives of oxadiazoles possess cytotoxic effects against various cancer cell lines including:
- Human cervical cancer (HeLa)
- Colon adenocarcinoma (CaCo-2)
- Breast cancer (MCF-7)
Antiviral Activity
The compound's structural components also suggest potential antiviral activity. For instance:
- Compounds similar to the target molecule have shown efficacy as non-nucleoside inhibitors against the dengue virus polymerase with submicromolar activity . This suggests that the oxadiazole moiety may play a critical role in inhibiting viral replication.
Anti-inflammatory and Analgesic Effects
Several studies have indicated that oxadiazole derivatives possess anti-inflammatory properties:
- They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition can lead to reduced pain and inflammation in various models .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring has been implicated in inhibiting various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and inflammation .
- Receptor Modulation : Compounds containing thiophene rings can interact with various receptors implicated in pain and inflammatory pathways.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A series of case studies have illustrated the effectiveness of similar compounds:
| Study | Compound | Activity | Cell Line | IC50 Value |
|---|---|---|---|---|
| Compound A | Anticancer | HeLa | 92.4 µM | |
| Compound B | Antiviral | Dengue Virus | Submicromolar | |
| Compound C | Anti-inflammatory | Various Models | Not specified |
These studies collectively highlight the potential for further development of this compound as a therapeutic agent.
Future Directions
Given the promising biological activities associated with 5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one , future research should focus on:
- In vivo studies to assess efficacy and safety.
- Exploration of structure-activity relationships (SAR) to optimize potency.
- Investigating potential synergistic effects when combined with existing therapies.
Q & A
Q. What are the key synthetic pathways and analytical methods for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of 1,2,4-oxadiazole and pyrazolo-triazinone moieties. Critical steps include:
- Coupling of substituted phenyl groups to the oxadiazole core under reflux conditions (e.g., using DMF as a solvent at 80–100°C).
- Alkylation or nucleophilic substitution to attach the thiophene-containing side chain . Analytical validation relies on TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification .
Q. How can researchers confirm the molecular structure and purity of the compound?
- ¹H/¹³C NMR spectroscopy identifies proton and carbon environments, with specific attention to aromatic protons (δ 6.5–8.5 ppm) and oxadiazole/triazinone backbone signals .
- IR spectroscopy verifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole) .
- HPLC (≥95% purity) and elemental analysis (deviation <0.4%) ensure purity .
Q. What purification techniques are effective for isolating the final product?
- Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted intermediates .
- Recrystallization from ethanol or acetonitrile improves crystallinity and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances yields by 15–20% through controlled dielectric heating .
- Solvent screening (e.g., DMF vs. THF) and pH control (e.g., buffered conditions for acid-sensitive intermediates) minimize side reactions .
Q. What computational strategies predict the compound’s reactivity or biological interactions?
- DFT calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinase enzymes) by simulating ligand-receptor interactions .
Q. How should researchers address contradictions in spectral data or synthetic yields?
- Cross-validation with multiple techniques (e.g., NMR + X-ray crystallography) resolves ambiguous proton assignments .
- Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading) causing yield discrepancies .
Q. What strategies compare the efficiency of alternative synthetic routes?
- Green chemistry metrics (e.g., E-factor, atom economy) evaluate waste production and sustainability .
- Kinetic studies (e.g., in situ FTIR monitoring) quantify reaction rates for stepwise vs. one-pot syntheses .
Q. How can stability studies under varying pH/temperature inform experimental design?
- Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways (e.g., hydrolysis of the oxadiazole ring at pH < 3) .
- LC-MS/MS characterizes degradation products to refine storage conditions .
Data-Driven and Methodological Questions
Q. What role do data management tools play in optimizing synthesis?
Q. How can researchers integrate experimental and computational data to resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
